This is a study that involves a brominated compound similar to “1-Bromo-3-(bromomethyl)-2-nitrobenzene”. The study investigates the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) free radicals . The study provides a detailed potential energy profile for the reaction and investigates six distinct reaction pathways .
1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. This compound features a nitro group (-NO₂) and two bromine substituents, one of which is attached as a bromomethyl group (-CH₂Br). The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in electrophilic aromatic substitution reactions.
1-Bromo-3-(bromomethyl)-2-nitrobenzene can be synthesized through various methods:
1-Bromo-3-(bromomethyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 1-bromo-3-(bromomethyl)-2-nitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-2-nitrobenzene | 577-19-5 | 0.98 |
4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 | 0.98 |
1-Bromo-2-methyl-4-nitrobenzene | 7149-70-4 | 0.98 |
1-Bromo-2,4-dimethyl-5-nitrobenzene | 69383-59-1 | 1.00 |
1-Bromo-2,5-dimethyl-4-nitrobenzene | 15540-81-5 | 0.98 |
The uniqueness of 1-bromo-3-(bromomethyl)-2-nitrobenzene lies in its specific arrangement of functional groups and positions on the benzene ring, which affects its reactivity profile and potential applications in organic synthesis compared to other similar compounds listed above. The combination of both bromine and nitro functionalities allows for diverse synthetic pathways that are not as readily available in other related compounds .